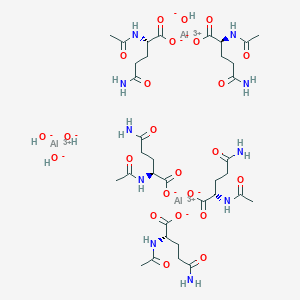

アセグルタミドアルミニウム

概要

説明

科学的研究の応用

Aceglutamide aluminum has several scientific research applications:

作用機序

アセチルグルタミン酸アルミニウムは、グルタミンのプロドラッグとして機能します。つまり、体内ではグルタミンに変換されます。グルタミンは、脳の重要な神経伝達物質であるグルタミン酸の前駆体となる重要なアミノ酸です。 アセチルグルタミン酸アルミニウムからグルタミンへの変換により、その効力と安定性が向上し、より効率的に効果を発揮できます . 関与する分子標的と経路には、認知機能と神経保護において重要な役割を果たすグルタミン酸作動性システムが含まれます .

類似の化合物との比較

アセチルグルタミン酸アルミニウムは、N-アセチルアスパラギン酸やN-アセチルグルタミン酸などの他のアセチル化アミノ酸に似ています。 精神刺激剤と抗潰瘍剤の両方の役割を持つことが特徴です . 他の類似の化合物には以下が含まれます。

N-アセチルアスパラギン酸: 主に脳代謝に関与しています。

N-アセチルグルタミン酸: 尿素サイクルに役割を果たします。

シトルリン: 一酸化窒素サイクルに関与し、心臓血管系に有益です.

アセチルグルタミン酸アルミニウムは、その神経保護効果と潰瘍治療における使用により際立っており、医療と産業の両方の用途において汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Aceglutamide Aluminum functions as a prodrug to glutamine with improved potency and stability . As a derivative of glutamine, it may interact with enzymes, proteins, and other biomolecules involved in glutamine metabolism

Cellular Effects

It is used as a psychostimulant and nootropic, suggesting it may influence neuronal function . It is also used in the treatment of ulcers, indicating it may have effects on gastric cells .

Molecular Mechanism

As a prodrug to glutamine, it may exert its effects through the metabolic pathways of glutamine

Metabolic Pathways

Aceglutamide Aluminum is involved in the metabolic pathways of glutamine, as it is a prodrug to glutamine . It may interact with enzymes or cofactors involved in glutamine metabolism

準備方法

アセチルグルタミン酸アルミニウムは、L-グルタミンのアセチル化によって合成できます。反応には、制御された条件下でアセチル化剤として無水酢酸を使用します。 次に、生成物は結晶化によって精製され、アセチルグルタミン酸アルミニウムの白色結晶が得られます . 工業的製造方法には、同様の合成経路が用いられますが、規模が大きく、最適化された反応条件と精製技術により、高純度と高収率が保証されます .

化学反応の分析

アセチルグルタミン酸アルミニウムは、以下を含むさまざまな化学反応を起こします。

加水分解: 水溶液中では、アセチルグルタミン酸アルミニウムは加水分解してL-グルタミンと酢酸を生成します。

酸化: 特に強力な酸化剤の存在下では、酸化反応を起こし、対応する酸化物が生成されます。

置換: アセチルグルタミン酸アルミニウムは、特定の条件下でアセチル基を他の官能基に置き換えることができる置換反応に参加できます.

これらの反応で使用される一般的な試薬には、加水分解のための水、酸化のための過酸化水素などの酸化剤、置換反応のためのさまざまな求核剤があります。 これらの反応から生成される主な生成物は、L-グルタミン、酢酸、およびアセチルグルタミン酸アルミニウムの置換誘導体です .

科学研究の応用

アセチルグルタミン酸アルミニウムには、いくつかの科学研究の応用があります。

類似化合物との比較

Aceglutamide aluminum is similar to other acetylated amino acids such as N-acetylaspartic acid and N-acetylglutamic acid. it is unique in its dual role as a psychostimulant and antiulcer agent . Other similar compounds include:

N-acetylaspartic acid: Primarily involved in brain metabolism.

N-acetylglutamic acid: Plays a role in the urea cycle.

Citrulline: Involved in the nitric oxide cycle and has cardiovascular benefits.

Aceglutamide aluminum stands out due to its neuroprotective effects and its use in treating ulcers, making it a versatile compound in both medical and industrial applications .

特性

IUPAC Name |

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

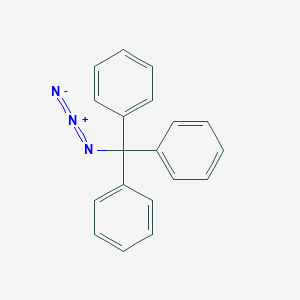

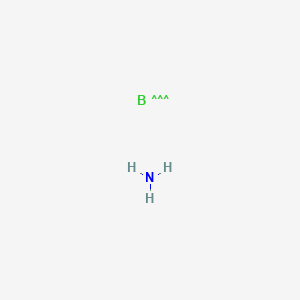

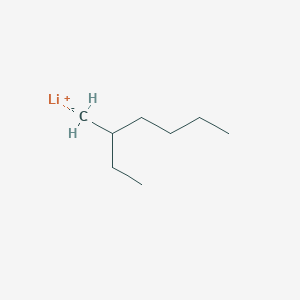

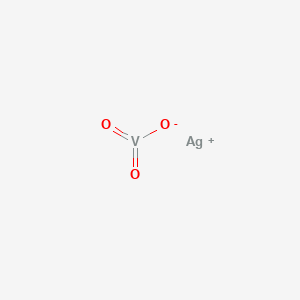

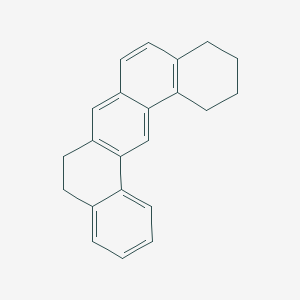

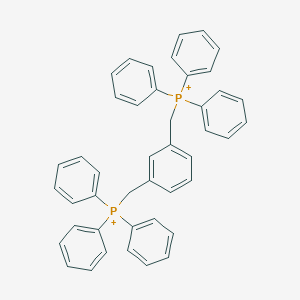

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

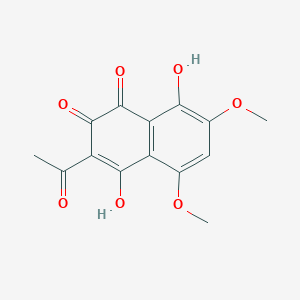

Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?

A1: While the exact mechanism remains unclear, research suggests aceglutamide aluminum might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, aceglutamide aluminum demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []

Q2: What is the chemical formula and molecular weight of aceglutamide aluminum?

A2: Aceglutamide aluminum, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []

Q3: Are there specific formulations designed to improve the palatability of aceglutamide aluminum?

A3: Yes, research indicates that incorporating carageenan into formulations with aceglutamide aluminum can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []

Q4: How stable is aceglutamide aluminum in aqueous solutions or suspensions?

A4: Aceglutamide aluminum, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []

Q5: How is aceglutamide aluminum absorbed in the body, and what happens to it after absorption?

A5: Studies in healthy volunteers demonstrate that aluminum from aceglutamide aluminum is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []

Q6: Are there any established analytical methods for quantifying aceglutamide aluminum and its related substances?

A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying aceglutamide aluminum and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]

Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to aceglutamide aluminum?

A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.

Q8: Are there any known safety concerns associated with long-term aceglutamide aluminum use?

A8: While aceglutamide aluminum is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.

Q9: What research infrastructure and resources are available for researchers interested in studying aceglutamide aluminum?

A9: Researchers can leverage various tools and resources, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)